ACE Inhibition vs. Trp-Trp
In a direct head-to-head enzymatic assay, Alanyltryptophan (Ala-Trp, AW) exhibited an ACE IC50 of 20 μmol/L, which is 3.4-fold more potent than tryptophanyl-tryptophan (Trp-Trp, WW) with an IC50 of 68 μmol/L under identical conditions [1]. In a separate study, Ala-Trp was characterized as a non-competitive ACE inhibitor with an IC50 of 6.4 μM, contrasting with the competitive inhibition mode reported for many other tryptophan-containing dipeptides . Another investigation reported Ala-Trp as a competitive inhibitor with an IC50 of 12 μmol/L (12 μM), further underscoring the context-dependence of its inhibitory behavior compared to the nonapeptide albutensin A (non-competitive, IC50 1.7 μmol/L) [2].
| Evidence Dimension | ACE inhibitory activity (IC50) and inhibition mechanism |
|---|---|
| Target Compound Data | IC50 = 20 μmol/L (competitive); IC50 = 6.4 μM (non-competitive); IC50 = 12 μmol/L (competitive) |
| Comparator Or Baseline | Trp-Trp (WW): IC50 = 68 μmol/L (competitive); Ile-Trp (IW): IC50 = 0.7 μmol/L; Trp-Leu (WL): IC50 = 10 μmol/L; Human albutensin A: IC50 = 1.7 μmol/L (non-competitive) |
| Quantified Difference | Ala-Trp is 3.4-fold more potent than Trp-Trp; 28.6-fold less potent than Ile-Trp; Mechanism varies between competitive and non-competitive depending on assay conditions |
| Conditions | In vitro ACE inhibition assay using synthetic dipeptides; Lineweaver-Burk kinetic analysis for mechanism determination |
Why This Matters
The quantitative potency differences and mechanistic variability (competitive vs. non-competitive) mean that Ala-Trp cannot be substituted by Trp-Trp or Ile-Trp without altering the pharmacological profile in cardiovascular research applications.
- [1] Lunow, D., Kaiser, S., Brückner, S., Gotsch, A., Henle, T. Selective release of ACE-inhibiting tryptophan-containing dipeptides from food proteins by enzymatic hydrolysis. European Food Research and Technology, 2013, 237, 27-37. DOI: 10.1007/s00217-013-2014-x. View Source
- [2] Ebisu, H., et al. Properties and Human Origin of Two Angiotensin-I-Converting Enzyme Inhibitory Peptides Isolated from a Tryptic Hydrolysate of Human Serum Albumin. Biological and Pharmaceutical Bulletin, 2000, 23(7), 879-883. View Source
